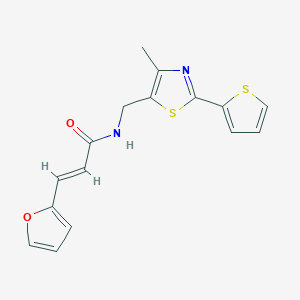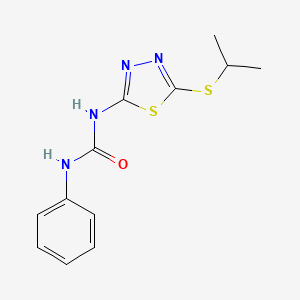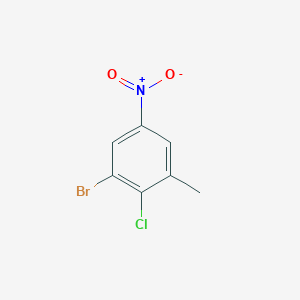
4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 1208076-97-4 . It has a molecular weight of 287.54 and its IUPAC name is 4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride is1S/C7H5BrClFO2S/c1-4-2-5 (8)6 (10)3-7 (4)13 (9,11)12/h2-3H,1H3 . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Activating Hydroxyl Groups
Benzenesulfonyl chlorides, like 4-fluorobenzenesulfonyl chloride, are utilized for activating hydroxyl groups on polymeric carriers, facilitating the covalent attachment of biologicals to solid supports such as polystyrene microspheres and cellulose rods. This activation enhances the functionality of supports in biomedical applications, including bioselective separation processes (Y. A. Chang et al., 1992).
Novel Synthesis Methods
Innovative synthetic routes have been developed using halogenated benzenesulfonyl chlorides, such as the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is instrumental in preparing key intermediates for pesticide production. These methods highlight the role of halogenated benzenesulfonyl chlorides in facilitating complex organic reactions and producing commercially significant compounds (Xiao-hua Du et al., 2005).
Fluorination Techniques
Research on the fluorination of aromatic compounds using N-fluorobenzenesulfonimide demonstrates the utility of benzenesulfonyl chlorides in modifying the electronic properties of aromatic systems. This process is crucial for developing compounds with specific reactivities and properties, useful in various chemical industries (Julie M. Hatfield et al., 2013).
Catalysis and Arylation
Halogenated benzenesulfonyl chlorides are also employed in catalytic processes, such as Pd-catalyzed desulfitative arylation, enabling the synthesis of bi(hetero)aryls with potential applications in pharmaceuticals and materials science. The ability to conduct these reactions without cleaving C–Halogen bonds broadens the scope for synthesizing structurally diverse compounds (Aymen Skhiri et al., 2015).
Sensing and Detection
Benzenesulfonyl chlorides are integral in developing chemodosimeters for sensitive detection of specific anions or molecules in aqueous solutions. This application is critical for environmental monitoring, clinical diagnostics, and chemical analysis, exemplified by the use of 2,4-dinitrobenzenesulfonyl-fluorescein for detecting sulfide anion (Xiao-Feng Yang et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions . In these reactions, the chlorine atom is replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond. This can lead to the formation of various products depending on the nucleophile involved .
Biochemical Pathways
The compound’s reactivity suggests it could participate in a variety of biochemical reactions, potentially affecting multiple pathways depending on the biological context .
Result of Action
Given its reactivity, the compound could potentially modify various biomolecules, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and stability . .
Propriétés
IUPAC Name |
4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPJHQMSGQUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)


![Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2990940.png)
![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)

![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)
![ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2990946.png)
